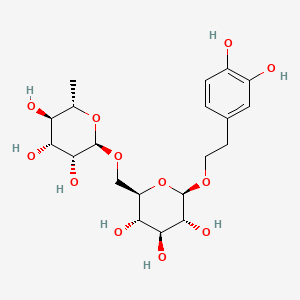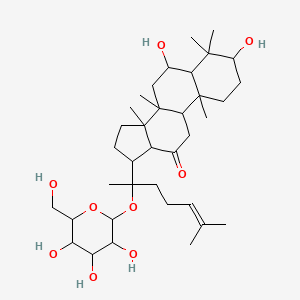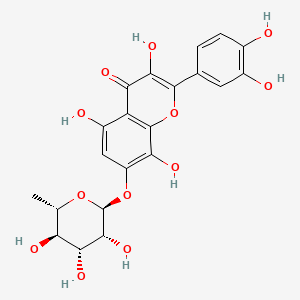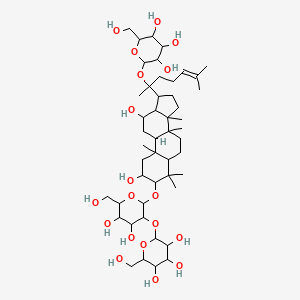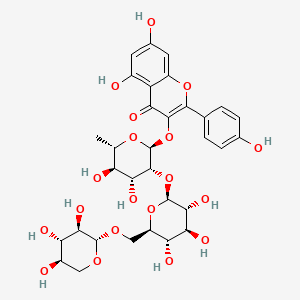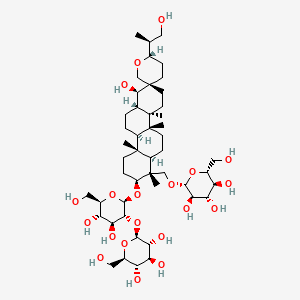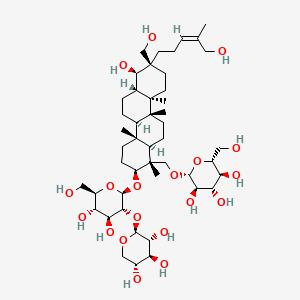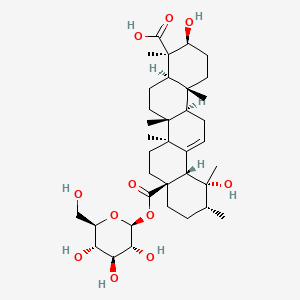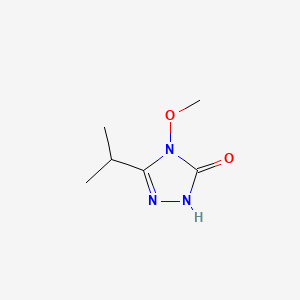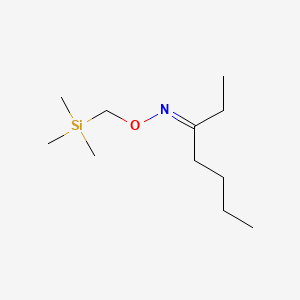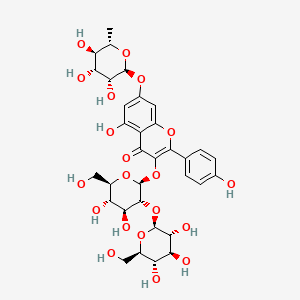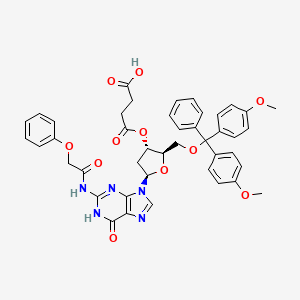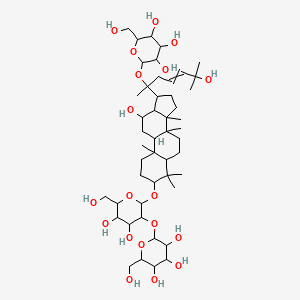
Vina-ginsenoside R8
Descripción general
Descripción
Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris. It is known for its activity against adenosine diphosphate-induced platelet aggregation . This compound belongs to the ginsenoside family, which are saponins primarily found in the Panax species (ginseng). Ginsenosides are known for their wide range of pharmacological activities, including anti-inflammatory, anticarcinogenic, and immunomodulatory effects .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris . This compound has been shown to have significant biological activities, particularly against adenosine diphosphate (ADP)-induced platelet aggregation .
Target of Action
The primary target of this compound is the platelets in our blood. It displays activities against ADP-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing.
Mode of Action
this compound interacts with its targets, the platelets, by inhibiting their aggregation induced by ADP . This interaction results in the prevention of blood clot formation, which can be beneficial in conditions where there is a risk of unwanted clotting, such as in certain cardiovascular diseases.
Biochemical Pathways
Ginsenosides, the class of compounds to which this compound belongs, are known to modulate multiple physiological activities . They exert their functions via interactions with steroidal receptors
Pharmacokinetics
It is known that the bioavailability of ginsenosides, in general, is a major hurdle that needs to be overcome for their clinical use . The absorption and bioavailability of ginsenosides mainly depend on an individual’s gastrointestinal bioconversion abilities .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This can result in a decreased risk of blood clot formation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme-mediated transformation of ginsenosides can be affected by changes in the substrate binding pockets in the enzyme, allowing the substrate to sit closer to the catalytic residues . This suggests that the enzymatic environment can significantly influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
Vina-ginsenoside R8 interacts with various biomolecules in biochemical reactions. It has been shown to have an inhibitory effect on ADP-induced platelet aggregation, suggesting that it interacts with enzymes and proteins involved in platelet activation
Cellular Effects
Its ability to inhibit ADP-induced platelet aggregation suggests that it may influence cell signaling pathways related to platelet activation
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies are needed to provide more information on these aspects .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It is known that ginsenosides, including this compound, are part of complex biosynthetic pathways involving multiple enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of vina-ginsenoside R8 can be achieved through enzymatic transformationThis enzyme specifically hydrolyzes the glucose at the C-20 position .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Panacis majoris and extraction of the rhizomes. The extracted compounds are then subjected to enzymatic transformation using specific glycosidases to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Vina-ginsenoside R8 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions include different ginsenosides and their aglycones, which have varying pharmacological activities .
Comparación Con Compuestos Similares
Vina-ginsenoside R8 is unique among ginsenosides due to its specific structure and bioactivity. Similar compounds include:
Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory effects.
Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing properties.
Ginsenoside Re: Possesses cardiovascular protective effects.
Compared to these compounds, this compound has a distinct activity profile, particularly in its anti-platelet aggregation effects, making it a valuable compound for cardiovascular research .
Propiedades
IUPAC Name |
2-[4,5-dihydroxy-2-[[12-hydroxy-17-[6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZLXLDZBZQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107305 | |
| Record name | β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93376-72-8 | |
| Record name | β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93376-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


